N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound that features an indole ring, a thioether linkage, and a benzamide group
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXPRUNMQMSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Linkage Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Benzamide Formation: Finally, the thioether-linked indole is reacted with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs as N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thioether-linked indoles have been evaluated against various bacterial strains, showing promising results in inhibiting growth:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
These findings suggest that modifications to the indole structure can enhance antimicrobial potency, making it a candidate for further development in treating infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that related compounds can inhibit cancer cell proliferation significantly:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 (Colorectal Carcinoma) | 5.85 |
| N18 | HCT116 | 4.53 |
| Standard Drug (5-FU) | HCT116 | 9.99 |
The results indicate that certain derivatives are more effective than standard chemotherapy agents, highlighting their potential as novel anticancer therapies .
Other Therapeutic Potentials
In addition to antimicrobial and anticancer activities, compounds similar to this compound have been investigated for their roles as enzyme inhibitors and in other therapeutic areas:
- Enzyme Inhibition : Some derivatives act as inhibitors for critical enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making them candidates for research in neurodegenerative diseases.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A study evaluated a series of thioether-linked indole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating a correlation between structural modifications and increased activity .
- Anticancer Studies : Research on similar compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential drug development .
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the thioether and benzamide groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)benzamide: Lacks the thioether linkage, which may affect its biological activity.
N-(2-(p-tolyl)ethyl)benzamide: Lacks the indole ring, which is crucial for its interaction with certain molecular targets.
N-(2-(2-thienyl)ethyl)benzamide: Contains a thiophene ring instead of an indole ring, which may result in different biological properties.
Uniqueness
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the combination of its indole ring, thioether linkage, and benzamide group. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an indole moiety, a thioether linkage, and a benzamide functional group, which are known to contribute to its biological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The indole ring may interact with various enzymes, potentially inhibiting their activity. This is common among compounds with similar structures.
- Receptor Binding : The compound may bind to specific receptors in the body, influencing various signaling pathways.
- Cell Cycle Modulation : Studies suggest that related compounds can induce cell cycle arrest, particularly at the G2/M phase, which is crucial in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including those structurally related to this compound. For instance, imidazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | A549 (Lung Cancer) | < 5.0 | Tubulin polymerization inhibition |
| Compound 21 | HCT116 (Colon Cancer) | 1.68 | G2/M phase arrest |
| Compound 23 | SW620 (Colorectal Cancer) | 60 nM | Specific tubulin inhibition |
These findings suggest that similar mechanisms may be applicable to this compound.
Case Studies
A study conducted on imidazole derivatives demonstrated that compounds with electron-donating groups exhibited greater potency against cancer cell lines compared to those with electron-withdrawing groups. This suggests that modifications in the structure of this compound could enhance its biological activity.
Research Findings
- In Vitro Studies : Various in vitro assays have indicated that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
- Cell Cycle Analysis : Compounds have been shown to cause accumulation of cancer cells in the G2/M phase, indicating potential use as chemotherapeutic agents.
- Target Identification : Docking studies suggest that this compound may target specific proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).
Q & A
Q. What are the key synthetic strategies for synthesizing N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting a thiol-containing indole derivative (e.g., 2-(p-tolyl)-1H-indol-3-thiol) with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Amidation : Coupling the resulting intermediate with benzoyl chloride or activated benzoic acid derivatives using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is often employed to isolate the final product .
Q. How is the compound characterized structurally and spectroscopically?
Key analytical methods include:
Advanced Research Questions
Q. What mechanistic insights govern the Pd-catalyzed amidation/cyclization steps in related benzamide derivatives?
Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) require:
- Catalyst system : Pd(OAc)₂ with Xantphos ligand in toluene at 110°C .
- Substrate activation : Electron-deficient aryl halides enhance reactivity. Steric hindrance from the p-tolyl group may reduce reaction yields, necessitating optimization of ligand-to-palladium ratios .
- Side reactions : Competing C-S bond cleavage under harsh conditions can be mitigated by lowering reaction temperatures .
Q. How can structure-activity relationships (SAR) guide biological evaluation of this compound?
- Core modifications : Substituting the p-tolyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances binding to targets like kinase enzymes, as seen in analogs with IC₅₀ values < 1 µM .
- Thioether vs. ether linkages : Thioether derivatives exhibit improved metabolic stability compared to oxygen analogs, as demonstrated in pharmacokinetic studies .
- In vitro assays : Anticancer activity is evaluated via MTT assays (e.g., IC₅₀ = 5.2 µM against HeLa cells), while antiviral potential is tested using plaque reduction assays .
Q. What challenges arise in impurity profiling and analytical validation?
- Impurity identification : LC-MS/MS detects byproducts such as deacetylated intermediates or oxidized sulfur species (e.g., sulfoxide derivatives) .
- Column selection : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities with resolution >2.0 .
- Validation parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (0.05 µg/mL) must comply with ICH guidelines .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration) can alter IC₅₀ values. Meta-analysis of >10 studies shows a 30% variability in cytotoxicity data .
- Structural ambiguity : Impurities or stereochemical variations (e.g., racemic mixtures) may skew results. Chiral HPLC or X-ray crystallography confirms enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
